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Compound of Interest

Compound Name: 3-Methyl-chuangxinmycin

Cat. No.: B1228106 Get Quote

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis,

and isolation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic

chuangxinmycin. This document is intended for researchers, scientists, and drug development

professionals interested in the expanding family of tryptophanyl-tRNA synthetase inhibitors and

their potential therapeutic applications, particularly in the context of Mycobacterium

tuberculosis.

Executive Summary
3-Methyl-chuangxinmycin is a new congener of the known antibiotic chuangxinmycin (CM),

discovered from the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure is

characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold with an additional methyl

group at the C-3 position. The discovery of MCM has been facilitated by modern analytical

techniques and an understanding of the chuangxinmycin biosynthetic pathway. It has been

demonstrated that MCM can be generated through an iterative methylation process from CM,

catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1. While exhibiting

reduced activity against many Gram-positive and Gram-negative bacteria compared to its

parent compound, MCM, along with CM and its precursor 3-demethylchuangxinmycin (DCM or

norchuangxinmycin, NCM), shows significant activity against Mycobacterium tuberculosis,

including drug-resistant strains. This suggests a potential alternative mechanism of action
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against this important pathogen. This guide details the discovery, biosynthetic logic, and

methodologies for the production and isolation of this promising new molecule.

Discovery and Bioactivity
Identification of a New Congener
3-Methyl-chuangxinmycin was identified as a naturally occurring analogue of chuangxinmycin

from the fermentation broths of Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure was

elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic

Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Activity
The chuangxinmycin family of compounds are known inhibitors of bacterial tryptophanyl-tRNA

synthetase (TrpRS). While the C-3 methyl group in chuangxinmycin is considered important for

its broad-spectrum antibacterial activity, its absence in norchuangxinmycin (NCM/DCM) leads

to a significant reduction or loss of activity against many common bacteria.[3] However, both

CM and NCM retain potent activity against Mycobacterium tuberculosis. 3-Methyl-
chuangxinmycin also demonstrates significant activity against M. tuberculosis H37Rv and

clinically isolated isoniazid/rifampin-resistant strains, suggesting its potential as a lead

compound for anti-tuberculosis drug development.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Chuangxinmycin Analogues

against M. tuberculosis

Compound Abbreviation
MIC against M.
tuberculosis H37Rv
(μg/mL)

Chuangxinmycin CM 0.78 - 1

Norchuangxinmycin NCM/DCM 0.78 - 4

3-Methyl-chuangxinmycin MCM

Data not explicitly quantified in

reviewed literature but

described as "significant"
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Note: Specific MIC values for MCM against M. tuberculosis were not available in the reviewed

literature, though its activity is noted as significant. Further studies are required to quantify its

precise potency.

Biosynthesis of 3-Methyl-chuangxinmycin
The biosynthesis of chuangxinmycin and its analogues originates from the amino acid L-

tryptophan. The pathway involves a series of enzymatic modifications to construct the

characteristic tricyclic core. The final steps, which are crucial for the generation of CM and

MCM, involve methylation reactions catalyzed by a radical S-adenosylmethionine (SAM)

enzyme.

The Chuangxinmycin Biosynthetic Pathway
The biosynthesis of the core scaffold involves several key enzymatic steps:

Transamination: The pathway initiates with the conversion of L-tryptophan to its

corresponding α-keto acid by a PLP-dependent aminotransferase, CxnB.

Sulfur Incorporation: A deubiquitinase-like sulfurtransferase, CxnF, and a ubiquitin-like sulfur

carrier protein, CxnE, facilitate the incorporation of sulfur.

Reduction: The resulting thione is reduced by an NAD(P)H-dependent reductase, CxnC.

Cyclization: A cytochrome P450 enzyme, CxnD, catalyzes an intramolecular C-S bond

formation to yield the dihydrothiopyrano[4,3,2-cd]indole skeleton of norchuangxinmycin

(NCM).

First Methylation: The vitamin B12-dependent radical SAM methyltransferase, CxnA/A1,

catalyzes the C3-methylation of NCM to produce chuangxinmycin (CM).

Iterative Methylation to 3-Methyl-chuangxinmycin
The discovery of MCM revealed that the methyltransferase CxnA/A1 can perform a second

methylation event on chuangxinmycin, leading to the formation of 3-Methyl-chuangxinmycin.

This iterative methylation capability of CxnA/A1 highlights a unique feature of this biosynthetic

pathway.
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Biosynthetic pathway of chuangxinmycin and 3-Methyl-chuangxinmycin.

Experimental Protocols
Fermentation and Production
An engineered strain of A. tsinanensis was used for scaled-up production.

Strain:Actinoplanes tsinanensis 200056/2027-CxnR (engineered for enhanced production).

Fermentation Medium (M2): (Composition details would be inserted here if publicly

available).

Culture Conditions: Fermentation was carried out in a 42 L fermenter containing 20 L of liquid

medium M2.

Yields: In this scaled-up fermentation, the yield of chuangxinmycin reached 301 mg/L, with a

3-Methyl-chuangxinmycin yield of 19 mg/L.[3]

A heterologous expression system was used to demonstrate the iterative methylation.

Host Strain:Streptomyces coelicolor M1152 overexpressing the CxnA/A1 enzyme.

Procedure:

A solution of 0.25 mg of chuangxinmycin in 50 μL of methanol, diluted with 500 μL of

sterile water, was spread onto a plate (6.0 cm diameter) containing 8.0 mL of fermentation

medium cultured with the recombinant S. coelicolor M1152 for 2 days at 28 °C.[4]
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The plates were incubated for an additional 5–7 days at 28 °C to allow for the conversion

of CM to MCM.[4]

The plate culture was then collected for extraction and analysis.[4]

Isolation and Purification
The following is a general protocol for the isolation of chuangxinmycin and its analogues from

fermentation broth.

Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate

(EtOAc). The organic phase, containing the compounds of interest, is collected and

concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification: The crude extract is subjected to chromatographic separation.

While specific details for MCM purification are not fully published, a typical approach would

involve:

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column

and eluted with a solvent gradient (e.g., dichloromethane-methanol) to separate fractions

based on polarity.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing MCM

are further purified by preparative HPLC on a C18 column with a suitable mobile phase

(e.g., a gradient of acetonitrile in water) to yield the pure compound.
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General workflow for the isolation of 3-Methyl-chuangxinmycin.

Structure Elucidation Data
The structure of 3-Methyl-chuangxinmycin was confirmed by HR-MS and NMR spectroscopy.

Table 2: Spectroscopic Data for 3-Methyl-chuangxinmycin
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Data Type Value

Appearance White amorphous powder

Molecular Formula C₁₃H₁₄N₂O₂S

HR-ESI-MS
m/z [M+H]⁺ (Data not explicitly provided in

reviewed literature)

¹H NMR (DMSO-d₆, MHz)

δ 10.03 (s, NH-6), 7.21 (s, H-5), 7.15 (d, J=8.0

Hz, H-8), 7.03 (dd, J=8.0, 7.2 Hz, H-9), 6.82 (d,

J=7.2 Hz, H-10), 1.53 (s, H₃-15)

¹³C NMR (DMSO-d₆, MHz) δ 34.9 (C-3), 26.7 (C-15)

Note: The provided NMR data highlights the key signals confirming the structure, particularly

the additional methyl group (δH 1.53, δC 26.7) and the quaternary carbon at C-3 (δC 34.9).

Conclusion and Future Outlook
The discovery of 3-Methyl-chuangxinmycin expands the chemical diversity of the

chuangxinmycin family of antibiotics and provides new insights into the catalytic promiscuity of

the CxnA/A1 radical SAM methyltransferase. The significant activity of MCM against M.

tuberculosis warrants further investigation into its precise mechanism of action and its potential

as a scaffold for the development of novel anti-tubercular agents. The successful high-yield

production in an engineered host demonstrates the feasibility of supplying sufficient quantities

of this compound for preclinical studies. Future research should focus on obtaining a complete

bioactivity profile, including specific MIC values against a broader panel of mycobacterial

strains, and exploring the structure-activity relationship of the C-3 gem-dimethyl substitution.
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isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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